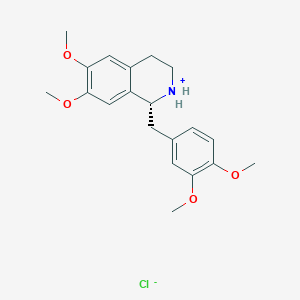

(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride

Descripción general

Descripción

(R)-tetrahydropapaverine is a benzylisoquinoline alkaloid that is (R)-norlaudanosoline in which the four phenolic hydrogens have been replaced by methyl groups. It is an aromatic ether, a benzylisoquinoline alkaloid, a benzyltetrahydroisoquinoline, a polyether and a secondary amino compound. It derives from a (R)-norlaudanosoline. It is a conjugate base of a (R)-tetrahydropapaverine(1+).

Mecanismo De Acción

Target of Action

R-Tetrahydropapaverine Hydrochloride (R-THP HCl) is a plant natural product with clinically significant roles .

Mode of Action

It is known that it has neurotoxic effects on dopamine neurons .

Biochemical Pathways

The biosynthesis of R-THP HCl is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates . A variant of N-methylcoclaurine hydroxylase with activity on coclaurine enables de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9- -methyl- transferase capable of -methylating 1-benzylisoquinoline alkaloids at the 30 position enables de novo R-THP HCl biosynthesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 37988 g/mol .

Result of Action

It is known to have neurotoxic effects on dopamine neurons .

Action Environment

The action of R-THP HCl can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Análisis Bioquímico

Biochemical Properties

R-Tetrahydropapaverine HCl interacts with several enzymes and proteins. The production of R-Tetrahydropapaverine HCl is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates . These include a variant of N-methylcoclaurine hydroxylase with activity on coclaurine, enabling de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9- -methyl- transferase capable of -methylating 1-benzylisoquinoline alkaloids at the 30 position, enabling de novo R-Tetrahydropapaverine HCl biosynthesis .

Cellular Effects

R-Tetrahydropapaverine HCl has neurotoxic effects on dopamine neurons . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

R-Tetrahydropapaverine HCl exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enables the activity of the R. norvegicus tyrosine hydroxylase (RnTyrH); sepiapterin reductase (RnSepR) and 6-pyruvoyl tetrahydrobiopterin synthase (RnPTPS) increase tetrahydrobiopterin production, while quinonoid dihydropteridine reductase (RnQDHPR) and pterin carbinolamine dehydratase (RnPCD) improve cofactor recycling .

Temporal Effects in Laboratory Settings

The effects of R-Tetrahydropapaverine HCl over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of R-Tetrahydropapaverine HCl vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

R-Tetrahydropapaverine HCl is involved in several metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

R-Tetrahydropapaverine HCl is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of R-Tetrahydropapaverine HCl and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on various studies, including case studies and research findings.

- Molecular Formula : C20H26ClNO4

- Molecular Weight : 373.88 g/mol

- CAS Number : 2328-12-3

Research indicates that this compound exhibits significant interactions with various biological targets, particularly in the central nervous system. It is believed to modulate neurotransmitter systems, which can influence behaviors related to mood and cognition.

1. Neuroprotective Effects

Studies have shown that this compound has neuroprotective properties. For example:

- Case Study : In a model of neurodegeneration induced by oxidative stress, the compound demonstrated a reduction in neuronal cell death by enhancing antioxidant defenses and inhibiting apoptotic pathways .

2. Antidepressant-like Activity

The compound has been evaluated for its antidepressant-like effects in rodent models:

- Research Findings : In behavioral tests such as the forced swim test and tail suspension test, administration of the compound resulted in decreased immobility times, suggesting an antidepressant effect comparable to traditional SSRIs .

3. Anti-inflammatory Properties

Recent studies highlight the anti-inflammatory potential of this compound:

- Mechanism : The compound inhibits pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro and in vivo, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a moderate half-life:

- Absorption : Rapidly absorbed after oral administration.

- Half-life : Approximately 4 hours in animal models .

Safety Profile

The safety profile of this compound indicates low toxicity:

Aplicaciones Científicas De Investigación

Antispasmodic and Analgesic Properties

(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride has been studied for its antispasmodic effects. It is structurally related to papaverine, a known smooth muscle relaxant. Research indicates that this compound may inhibit phosphodiesterase activity, leading to increased cyclic AMP levels and subsequent muscle relaxation .

Neuroprotective Effects

Studies have suggested that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Cardiovascular Applications

The compound has been investigated for its potential in treating cardiovascular conditions. Its action as a "funny" current channel inhibitor suggests it may help manage heart rate and rhythm disorders . In animal studies, administration of this compound demonstrated a reduction in heart rate during induced tachycardia .

Case Study 1: Antispasmodic Activity

A study evaluated the antispasmodic effects of this compound in vitro using isolated smooth muscle preparations. The results indicated significant relaxation of the intestinal muscle tissue at varying concentrations of the compound .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving rat models of neurodegeneration, researchers administered the compound and observed a marked decrease in markers of oxidative stress compared to control groups. Behavioral assessments also indicated improved cognitive function post-treatment .

Case Study 3: Cardiovascular Effects

A pharmacokinetic study on beagle dogs assessed the effects of intravenous administration of this compound on heart rate variability. The findings revealed significant modulation of heart rate dynamics without adverse effects on blood pressure .

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-04-5, 54417-53-7 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6429-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.